(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Properties
Electronic and Fluorescence Properties : A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research highlighted the impact of structure and environmental factors on the spectroscopic characteristics of these compounds, suggesting their potential in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).
Microwave-Assisted Synthesis
Efficient Synthesis Techniques : Nandeshwarappa et al. (2005) developed a novel and efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions. This technique could be applicable in the rapid synthesis of quinoline derivatives, including those similar to "(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone," for research and development in medicinal chemistry (Nandeshwarappa et al., 2005).
Antiproliferative Activity
Cytotoxic Activity Against Cancer Cells : Srikanth et al. (2016) reported on the design, synthesis, and screening of 2-anilino-3-aroylquinolines for their cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant antiproliferative activity, indicating the potential use of quinoline derivatives in cancer research and therapy development (Srikanth et al., 2016).
Chemical Sensing and Imaging
Fluorescent Chemosenors : Halder, Hazra, and Roy (2018) described a Schiff-base molecule derived from quinoline that acts as a ratiometric fluorescent chemosensor for pH. This finding suggests the application of quinoline derivatives in developing pH sensors and imaging agents, which could be extended to similar compounds for monitoring biological and environmental parameters (Halder, Hazra, & Roy, 2018).
Mechanism of Action
Target of Action
It is known that 4-aminoquinoline compounds, which this compound is a derivative of, are often used as antimalarial agents . These compounds target the erythrocytic stages of plasmodial infections .
Mode of Action
4-aminoquinoline compounds are known to interact with their targets by inhibiting the growth of the plasmodium species, which are responsible for malaria .
Biochemical Pathways
4-aminoquinoline compounds are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .
Result of Action
The action of 4-aminoquinoline compounds typically results in the death of the malaria parasite .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the patient’s health status, the presence of other medications, and resistance mechanisms of the malaria parasite .
Properties
IUPAC Name |
[4-(4-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLTFGFEREEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.